Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGICDHSZJFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Phenyl-1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring can be constructed via cyclization of amidoximes with carboxylic acid derivatives or nitriles. Several methods have been developed, with variations in reagents, conditions, and catalysts.
Vilsmeier Reagent Activation of Carboxylic Acids with Amidoximes
Amidoximes react with carboxylic acids activated by Vilsmeier reagent to form 3,5-disubstituted 1,2,4-oxadiazoles in one-pot syntheses. This method offers good to excellent yields (61–93%) and simple purification, using readily available starting materials.Microwave Irradiation-Assisted Cyclization
Microwave irradiation (MWI) has been employed to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times to minutes and improving yields compared to classical methods.Two-Component Reaction of gem-Dibromomethylarenes with Amidoximes
This approach yields 3,5-diarylsubstituted 1,2,4-oxadiazoles with excellent yields (~90%), although it requires longer reaction times and more complex purification.Tandem Reaction of Nitroalkenes with Arenes and Nitriles in Superacid (TfOH)
This method achieves high yields (~90%) in short reaction times (10 min), but the use of superacid limits substrate scope due to sensitivity.Room Temperature Cyclization of O-Acylamidoximes
Cyclization under organic bases at ambient temperature provides mild conditions suitable for thermosensitive substrates, with efficient conversion to 1,2,4-oxadiazoles.
Introduction of the Methyl[2-(ethyl)amine] Side Chain
The methyl[2-(ethyl)amine] moiety can be introduced via substitution reactions on suitable 1,2,4-oxadiazole intermediates bearing reactive groups at the 5-position.
Reaction of 5-Trichloromethyl-1,2,4-Oxadiazoles with Amines
According to US patent US3574222A, 3-phenyl-5-trichloromethyl-1,2,4-oxadiazoles can be reacted with ammonia or amines (including methylamines) in inert organic solvents at elevated temperatures (40–150 °C). This substitution replaces the trichloromethyl group with aminoalkyl groups, yielding 5-amino-1,2,4-oxadiazoles such as methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine.Fusion of Amidoxime Salts with Substituted Amides
Another method involves melting a substituted amidoxime with an amide (e.g., acetamide derivatives) at 100–200 °C to form 1,2,4-oxadiazoles with aminoalkyl substitution.Post-Cyclization Functionalization
After oxadiazole ring formation, side chains can be introduced by nucleophilic substitution or reductive amination on halogenated or carbonyl-functionalized intermediates.
Representative Synthesis Protocols and Data
Research Findings and Comparative Notes
Microwave-assisted synthesis offers significant advantages in reducing reaction time and solvent use, improving yields and eco-friendliness.
Vilsmeier reagent activation is effective for one-pot syntheses, balancing yield and operational simplicity.
Trichloromethyl substitution followed by amine displacement is a versatile route to introduce aminoalkyl groups onto the 1,2,4-oxadiazole ring, including methyl[2-(ethyl)amine] substituents.
Room temperature methods enable synthesis of sensitive derivatives without harsh conditions, broadening applicability in medicinal chemistry.
The choice of method depends on substrate availability, desired yield, reaction time, and purification complexity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier Reagent Activation | Amidoximes + Carboxylic acids | One-pot, mild heating | Good yields, simple work-up | Requires Vilsmeier reagent |
| Microwave Irradiation | Amidoximes + Acyl chlorides/esters | Microwave, catalyst (NH4F/Al2O3) | Fast, high yield, green chemistry | Requires microwave setup |
| Trichloromethyl Oxadiazole + Amine | 5-Trichloromethyl-1,2,4-oxadiazole + methylamine | 40–150 °C, inert solvent | Direct aminoalkylation | Elevated temperature, handling halides |
| Fusion of Amidoxime Salt + Amide | Amidoxime salt + amide | 100–200 °C, melt | Simple reagents | High temperature, less control |
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine has garnered attention as a potential candidate for drug development. Its oxadiazole moiety is known to exhibit biological activity against various pathogens. Studies have indicated that compounds with oxadiazole structures can act as anti-infective agents due to their ability to inhibit specific enzymes and receptors involved in microbial metabolism and growth.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can disrupt biological pathways by inhibiting enzyme activity, which may lead to therapeutic effects in treating infections or other diseases.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications through oxidation, reduction, and substitution reactions. This capability makes it valuable in the development of pharmaceuticals and agrochemicals .
Synthetic Routes
The synthesis typically involves reactions between amidoximes and carbonyl compounds under specific conditions (e.g., sodium hydroxide and dimethyl sulfoxide). These methods align with principles of green chemistry by minimizing environmental impact during production.
Materials Science
Development of New Materials
The unique properties of this compound make it suitable for applications in materials science. It can be used in the formulation of new polymers and dyes due to its stability and reactivity. Research into its use in developing advanced materials is ongoing, focusing on enhancing material characteristics such as thermal stability and colorfastness .
Case Study 1: Anti-Infective Properties
Research conducted on similar oxadiazole derivatives has shown promising results in inhibiting bacterial growth. This compound’s structure suggests it could exhibit similar properties. In vitro studies are recommended to evaluate its efficacy against specific bacterial strains.
Case Study 2: Synthetic Applications
A study demonstrated the successful use of this compound as a precursor in synthesizing novel pharmaceutical compounds. The reactions yielded products with enhanced biological activity compared to those synthesized without this compound.
Mechanism of Action
The mechanism of action of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine involves its interaction with molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can lead to the inhibition of enzymes or receptors, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride
- Molecular Formula : C₁₁H₁₃N₃O₂·HCl (MW: ~263.7 g/mol).
- Key Difference : A 4-methoxyphenyl group replaces the phenyl ring, introducing electron-donating methoxy substituents. This modification may enhance solubility and alter receptor-binding interactions .
- Applications : Lab-scale research (CymitQuimica), discontinued commercial availability suggests niche utility .
[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride
- Molecular Formula : C₉H₉N₃O·HCl (MW: ~216.09 g/mol).
- This reduces conformational flexibility compared to the target compound .
- Applications : Industrial-grade use in pesticides and pharmaceutical intermediates (99% purity) .
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
- Molecular Formula : C₉H₆F₃N₃O (MW: 229.16 g/mol).
Modifications to the Amine Side Chain
N-(tert-Butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₃O (MW: 267.76 g/mol).
- Key Difference : tert-Butyl group replaces the methylamine, increasing steric bulk and lipophilicity. This could reduce solubility but enhance membrane permeability .
N-(tert-Butyl)-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]ethyl}amine Hydrochloride
Fluorinated Derivatives
({3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)[2-(4-fluorophenyl)ethyl]amine
Comparative Data Table
Biological Activity
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine (CAS No. 1306405-48-0) is a compound that incorporates a 1,2,4-oxadiazole ring, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.276 g/mol
- Structure : The compound features a five-membered heterocyclic structure with one oxygen and two nitrogen atoms in the oxadiazole ring.
This compound exhibits its biological effects primarily through interactions with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors that may lead to inhibition of their activity.
- Cell Proliferation : Studies indicate that derivatives of oxadiazoles can exhibit anti-proliferative effects on cancer cell lines by disrupting normal cell cycle progression.
- Receptor Interaction : The compound's structure allows it to engage with specific receptors involved in signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:
- Cell Line Studies : Research indicates that oxadiazole derivatives can induce cytotoxicity in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against HePG-2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells with IC50 values ranging from moderate to low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HePG-2 | 35.58 |
| 10c | HCT116 | 5.55 |
| 10c | MCF7 | 2.86 |
Antimicrobial Activity
Oxadiazole derivatives have also been studied for their antimicrobial properties:
- Antibacterial and Antifungal Activity : Some derivatives exhibit significant antibacterial and antifungal activities against various pathogens. The structure contributes to membrane disruption or interference with metabolic pathways in microorganisms .
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of amidoximes with isatoic anhydrides under specific conditions (e.g., NaOH-DMSO medium). Following synthesis, compounds are evaluated for their biological activities through in vitro assays.
- Study Example : A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that structural modifications significantly impacted biological activity, emphasizing the importance of the phenyl substitution on the oxadiazole ring for enhancing anticancer properties .
Q & A
What are the common synthetic routes for Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves cyclization of hydrazide precursors using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). For example, substituted benzoic acid hydrazides are cyclized to form the 1,2,4-oxadiazole core, followed by functionalization with methylamine derivatives . Characterization of intermediates employs IR spectroscopy to confirm carbonyl and amine groups, while final products are validated via H NMR, C NMR, and mass spectrometry to verify regiochemistry and purity .
How can computational methods like Density Functional Theory (DFT) optimize the synthesis and electronic properties of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP hybrid functional) predict thermochemical stability, molecular orbital energies, and charge distribution. For example, exact exchange terms in DFT improve accuracy in atomization energy predictions (average deviation <2.4 kcal/mol), aiding in understanding the oxadiazole ring's electron-withdrawing effects and amine group reactivity . Solvent interactions and transition-state modeling can further refine reaction conditions (e.g., solvent choice, temperature) to minimize byproducts .
What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Basic Research Question
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including dihedral angles between the oxadiazole ring and phenyl substituents (e.g., planar arrangements with <3° deviations) . IR spectroscopy identifies key functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹), while H NMR resolves methylene (-CH₂-) and amine (-NH-) proton environments .
How does tautomerism in oxadiazole derivatives impact their chemical reactivity and biological activity?
Advanced Research Question
Tautomeric equilibria (e.g., 1,2,4-triazole vs. 1,3,4-oxadiazole forms) alter electron density and hydrogen-bonding capacity, influencing interactions with biological targets. Crystallographic studies show that tautomer stability depends on substituent electronegativity and solvent polarity. For instance, 3-phenyl-1,2,4-triazol-5-amine adopts a planar conformation in the solid state, favoring π-π stacking in enzyme binding pockets .
What biological activities have been reported for structurally related 1,2,4-oxadiazole derivatives?
Basic Research Question
Analogous compounds exhibit antimicrobial, anticancer, and antioxidant properties. For example, 5-aryl-1,3,4-oxadiazoles show IC₅₀ values <10 µM against cancer cell lines via topoisomerase inhibition, while substituents like trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration . Antimicrobial assays (e.g., MIC testing) reveal activity against Gram-positive bacteria, linked to membrane disruption by the oxadiazole core .
What strategies improve the pharmacokinetic properties of this compound for therapeutic applications?
Advanced Research Question
Structure-activity relationship (SAR) studies guide modifications:
- Bioavailability : Introducing methoxy or fluorine substituents on the phenyl ring reduces metabolic degradation (e.g., cytochrome P450 inhibition) .
- Solubility : Pro-drug strategies, such as hydrochloride salt formation, improve aqueous solubility .
- Target Selectivity : Molecular docking simulations optimize interactions with enzymes like carbonic anhydrase or proteases, reducing off-target effects .
How do substituents on the phenyl ring influence the compound’s electronic and steric properties?
Advanced Research Question
Electron-withdrawing groups (e.g., -Cl, -CF₃) increase the oxadiazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Steric effects from bulky substituents (e.g., isopropyl) restrict rotational freedom, as shown by DFT-calculated torsional barriers (>5 kcal/mol for ortho-substituted analogs) . Hammett σ constants correlate substituent effects with reaction rates in SNAr mechanisms .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Question
LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity (LOQ <1 ng/mL). Challenges include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
